molecular formula C8H10IN B3156766 2-Iodo-N,4-dimethylaniline CAS No. 835872-99-6

2-Iodo-N,4-dimethylaniline

Cat. No.: B3156766
CAS No.: 835872-99-6
M. Wt: 247.08 g/mol
InChI Key: LQFODDFFAVZUFW-UHFFFAOYSA-N
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Description

2-Iodo-N,4-dimethylaniline is a chemical compound used in the synthesis of benzothiazoles through copper-catalyzed one-pot three-component reactions .


Synthesis Analysis

N,N-Dialkyl-2-iodoanilines, such as this compound, are versatile sources for the synthesis of Pd (ii) complexes . The reactivity of a series of N,N-dimethyl-2-iodoanilines bearing different chelating “arms” at the 3-position with Pd2 (dba)3 has been explored .


Molecular Structure Analysis

The molecular formula of this compound is C8H10IN . The average mass is 247.076 Da and the monoisotopic mass is 246.985779 Da .


Chemical Reactions Analysis

A real-time determination of iodide involves the oxidation of iodide with 2-iodosobenzoate in the presence of N,N-dimethylaniline . The reaction is completed within 1 min to yield 4-iodo-N,N-dimethylaniline, which is extracted in cyclohexane and determined by GC-MS .

Scientific Research Applications

Analytical Chemistry Applications

  • Food Chemistry

    2-Iodo-N,4-dimethylaniline has been utilized in salt-assisted liquid–liquid microextraction for the determination of iodine in table salt. This method involves selective conversion of iodide to 4-iodo-N,4-dimethylaniline, extracted with ethanol, and analyzed by high-performance liquid chromatography-diode array detection (Gupta et al., 2011).

  • Pharmaceutical Analysis

    In the pharmaceutical industry, a similar technique has been employed for the determination of iodine in drugs, iodized salt, milk powder, and vegetables. This involves a rapid sequence of oxidation and iodination using 2-iodosobenzoate as an oxidizing agent and N,N-dimethylaniline as an iodine scavenger to form 4-iodo-N,N-dimethylaniline, which is then analyzed by gas chromatography-mass spectrometry (Das et al., 2004).

Organic Synthesis Applications

  • Synthesis of Aromatic Organic Intermediates

    Dimethyl-4-bromoiodobenzenes are synthesized as aromatic organic intermediates in various fields. 4-Iodo-2,6-dimethylaniline is obtained through the reaction of 2,6-dimethylaniline with iodine, used in further chemical reactions to produce various organic compounds (Li Yu, 2008).

  • Synthesis of DNA Adducts

    2,6-Dimethylaniline, a related compound, has been studied for its potential carcinogenicity and ability to form DNA adducts. This research provides insights into the biochemical interactions and potential risks associated with similar compounds, including this compound (Gonçalves et al., 2001).

  • Pd(ii) Complex Synthesis

    N,N-Dimethyl-2-iodoanilines, including this compound, have been used to synthesize various Pd(ii) complexes, indicating their significance in the field of organometallic chemistry (Solé et al., 2007).

  • Environmental Analysis

    The compound has been applied in methodologies for the determination of iodide in environmental samples, such as iodized table salt and sea water, showcasing its utility in environmental chemistry (Mishra et al., 2000).

Safety and Hazards

2-Iodo-N,4-dimethylaniline should be handled with care. Avoid breathing dust, vapor, mist, or gas. Do not ingest. If swallowed, seek immediate medical assistance. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Mechanism of Action

Target of Action

2-Iodo-N,4-dimethylaniline is an organic compound that is primarily used in the field of organic synthesis . The primary targets of this compound are other organic substrates to which it attaches the dimethylanilinyl group .

Mode of Action

The compound interacts with its targets through a process known as iodination . In this process, the compound attaches an iodine atom to the target substrate, thereby modifying its chemical structure . This interaction results in the formation of new compounds with different properties .

Biochemical Pathways

It is known that the compound is used in the synthesis of various iodinated compounds, such as aryl iodides, iodoarenes, and iodoanilines . These compounds can participate in various biochemical reactions, potentially affecting multiple pathways.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific compounds it helps synthesize. For instance, the compound is known to participate in the synthesis of various iodinated compounds . These compounds can have a wide range of effects at the molecular and cellular level, depending on their specific chemical structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C to maintain its stability . Furthermore, the compound’s reactivity and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.

Properties

IUPAC Name

2-iodo-N,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFODDFFAVZUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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